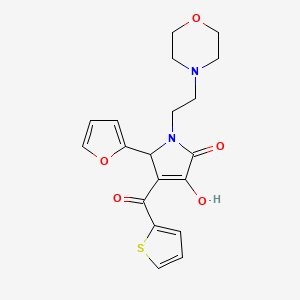
5-Furan-2-yl-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(thiophene-2-carbonyl)-1,5-dihydropyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The compound’s role or use in the scientific, medical, or industrial fields is also often included.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pressure.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound. X-ray crystallography may also be used if the compound forms crystals.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s melting point, boiling point, solubility, density, and other physical properties. Its chemical properties like acidity or basicity, reactivity with common reagents, and stability are also analyzed.Applications De Recherche Scientifique
Synthesis and Structural Insights
Research has demonstrated various synthetic approaches and structural insights into compounds containing furan, pyrrole, and thiophene rings, which are crucial elements in the chemical structure of interest. For instance, studies on the synthesis of expanded calix[n]pyrroles and their furan or thiophene analogues have highlighted methods to create meso-dialkylporphyrinogen-like mixed cyclic oligomers. These oligomers include furans, pyrroles, and thiophenes synthesized through '3+1', '3+2', and '3+ketone' approaches, showcasing the versatility of these heterocycles in forming complex organic architectures (A. Nagarajan, Jae-Won Ka, & Chang-Hee Lee, 2001).
Biobased Polyesters and Polymerization
Another significant area of research involving furan derivatives is the enzymatic synthesis of biobased polyesters. Utilizing 2,5-bis(hydroxymethyl)furan as a rigid diol resembling aromatic monomers, various furan polyesters were successfully synthesized, indicating the potential of these compounds in creating sustainable and biodegradable plastics (Yi Jiang, A. Woortman, G. A. V. Alberda van Ekenstein, D. Petrović, & K. Loos, 2014).
Chemical Reactivity and Applications
The reactivity of heterocycles, such as furan and thiophene, has been explored through reactions like ethynylation, providing insights into the relative reactivity of these compounds. Such studies contribute to our understanding of how these heterocycles behave under different chemical conditions, which is essential for designing new synthetic routes and applications (L. Sobenina, O. Petrova, D. Tomilin, M. Gotsko, I. Ushakov, L. V. Klyba, A. Mikhaleva, & B. Trofimov, 2014).
Advanced Synthetic Routes and Heterocyclic Compounds
The development of advanced synthetic routes to create diverse heterocyclic compounds showcases the versatility of furan, pyrrole, and thiophene-based structures. For example, the synthesis of azuleno[1,2-b]pyrrole and its furan analogues has been achieved, highlighting the potential of these heterocycles in developing novel organic compounds with potential applications in various fields (K. Fujimori, H. Fukazawa, Yasuhiko Nezu, K. Yamane, M. Yasunami, & K. Takase, 1986).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It also includes recommended safety measures when handling the compound.
Orientations Futures
This involves predicting or suggesting future research directions. This could be based on the compound’s properties, its potential uses, or unanswered questions about the compound.
I hope this general approach helps you in your study of the compound. If you have specific questions about any of these topics, feel free to ask!
Propriétés
IUPAC Name |
2-(furan-2-yl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-17(14-4-2-12-27-14)15-16(13-3-1-9-26-13)21(19(24)18(15)23)6-5-20-7-10-25-11-8-20/h1-4,9,12,16,23H,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUZVSJAISQCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Furan-2-yl-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(thiophene-2-carbonyl)-1,5-dihydropyrrol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

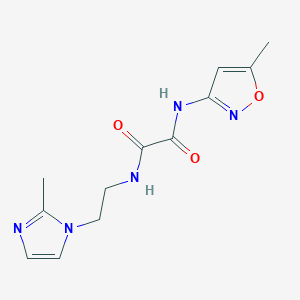
![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2894408.png)
![ethyl 1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2894411.png)
![2-{[(3-Chlorophenyl)amino]methyl}phenol](/img/structure/B2894413.png)
![1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2894414.png)
![(3E)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/no-structure.png)
![2-Benzoyl-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridin-3-amine](/img/structure/B2894418.png)
![3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B2894419.png)
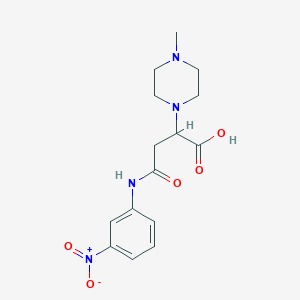
![1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2894421.png)
![7-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2894423.png)
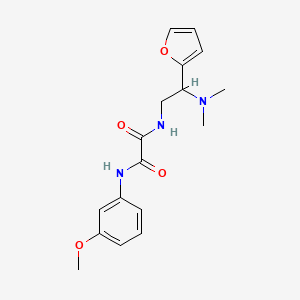
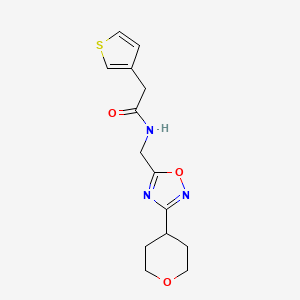
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2894427.png)